![molecular formula C16H25NO3 B5883024 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide
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Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide” is a chemical compound with the molecular formula C23H31NO3 . It has a molecular weight of 369.5 . This compound is also known by its IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide” can be represented by the InChI code: 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) . This InChI code provides a standard way to encode the compound’s molecular structure using text.Scientific Research Applications
Antioxidant Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide exhibits antioxidant activity. It has been used to study the role of reactive oxygen species (ROS) in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. Researchers investigate its effects on cellular and molecular processes related to oxidative stress.
NF-κB Inhibition
Compound A, derived from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide, acts as an NF-κB inhibitor. NF-κB plays a crucial role in regulating inflammation and immune responses. Inhibiting NF-κB could be valuable in anticancer drug research .
Retinoid Nuclear Modulation
Another derivative of this compound, labeled as B, serves as a retinoid nuclear modulator. Retinoids are essential for various physiological processes, including cell differentiation, immune function, and vision. These modulators are relevant in treating metabolic and immunological diseases .
Neuroinflammation Regulation
Compounds C and D, originating from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide, may impact neuroinflammation. Neuroinflammation, often involving microglial activation, contributes to brain disorders. Investigating these compounds could lead to potential therapeutic strategies .
Flavoring and Food Additives
While not directly related to scientific research, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide is evaluated as a flavoring agent. Regulatory bodies assess its safety and potential use in food products. The evaluation considers factors such as metabolism, toxicity, and intake from current uses .
Medicinal Chemistry and Drug Development
Researchers explore the structural modifications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide to design novel compounds with improved pharmacological properties. These efforts contribute to medicinal chemistry and drug development .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-13(6-2)16(18)17-10-9-12-7-8-14(19-3)15(11-12)20-4/h7-8,11,13H,5-6,9-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXICJHVAIKUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide |
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